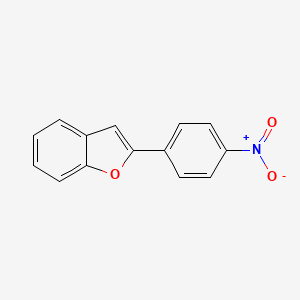
2-(4-Nitrofenil)-1-benzofurano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Nitrophenyl)-1-benzofuran” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings . The compound also contains a nitrophenyl group, which is a phenyl ring substituted with a nitro group .
Synthesis Analysis
The synthesis of “2-(4-Nitrophenyl)-1-benzofuran” can be achieved through various methods. One such method involves the reaction of 2-naphthol with aromatic aldehydes and 4-nitrophenyl acetonitrile . The synthesis process can be optimized by considering factors such as temperature, pH, and the choice of catalyst .Molecular Structure Analysis
The molecular structure of “2-(4-Nitrophenyl)-1-benzofuran” can be analyzed using various spectroscopic techniques. For instance, X-ray diffraction studies can provide detailed information about the crystal structure of the compound . Additionally, NMR, FTIR, ES-MS, and UV spectroscopy can be used for further structural analysis .Chemical Reactions Analysis
The compound “2-(4-Nitrophenyl)-1-benzofuran” can undergo various chemical reactions. For instance, it can participate in the catalytic reduction of 4-nitrophenol, a reaction that has been used as a benchmark to assess the activity of nanostructured materials . The reaction parameters can be monitored using UV-visible spectroscopic techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Nitrophenyl)-1-benzofuran” can be determined using various analytical techniques. For instance, its solubility can be assessed in different solvents . Its melting point and boiling point can also be determined .Aplicaciones Científicas De Investigación
- Hallazgos Clave:
- Aplicación: La enzima hidroliza selectivamente los derivados β-anoméricos de GalNAc, mostrando su potencial en estudios de glicosilación y desarrollo de fármacos .
- Aplicación: Los hidrogelés basados en quitosán nativo y modificado sirven como organocatalizadores heterogéneos verdes para reacciones de condensación de Knoevenagel mediadas por imina. Estos hidrogelés proporcionan una alternativa ecológica para la síntesis orgánica.
- Aplicación: Los investigadores advierten contra el uso de INT como un indicador de las tasas de consumo de oxígeno debido a su toxicidad en escalas de tiempo cortas. Se necesitan métodos alternativos para mediciones precisas .
Síntesis de Dipirrometano en Microreactores
Hidrólisis Químico-Enzimática
Organocatálisis Heterogénea Verde
Transformación de Toxinas Celulares
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that 2-(4-Nitrophenyl)-1-benzofuran may also interact with various cellular targets, potentially influencing a range of biological processes.
Mode of Action
It is known that nitrophenol derivatives can undergo catalytic reduction . This process could potentially lead to changes in the compound’s structure and its interaction with its targets, thereby influencing its biological activity.
Biochemical Pathways
It has been reported that 2-chloro-4-nitrophenol, a similar compound, is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This suggests that 2-(4-Nitrophenyl)-1-benzofuran might also be metabolized through similar pathways, potentially affecting downstream cellular processes.
Pharmacokinetics
It is known that the pharmacokinetics of similar compounds can be influenced by factors such as their chemical structure and the presence of functional groups .
Result of Action
It is known that nitrophenol derivatives can have various biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that 2-(4-Nitrophenyl)-1-benzofuran may also have diverse biological effects, depending on its specific targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the catalytic reduction of nitrophenol derivatives can be affected by various parameters, including the presence of reducing agents and the properties of the catalyst . Additionally, the degradation of similar compounds can be influenced by factors such as pH, temperature, and the presence of certain microorganisms .
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-1-benzofuran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-15(17)12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)18-14/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBFEILYGGICBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

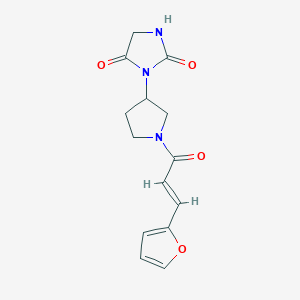
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2388894.png)
![5,6-Dimethyl-7-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2388895.png)
![2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline](/img/structure/B2388897.png)
![10-ethoxy-3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2388898.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2388902.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2388906.png)
![2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2388907.png)
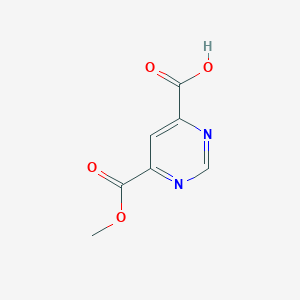
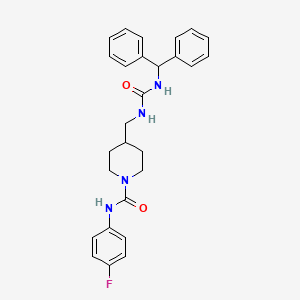
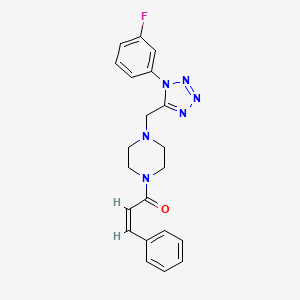
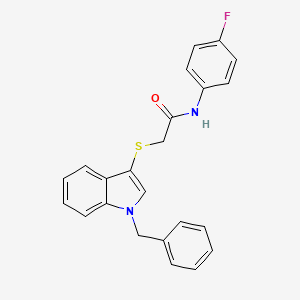
![(E)-2-cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2388915.png)